molecular formula C12H18FNO B1672768 Flerobuterol CAS No. 82101-10-8

Flerobuterol

Cat. No.: B1672768
CAS No.: 82101-10-8
M. Wt: 211.28 g/mol
InChI Key: XTJMTDZHCLBKFU-UHFFFAOYSA-N
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Description

Flerobuterol is a β-adrenoceptor agonist that has shown potential as an antidepressant drug. It enhances serotonergic neurotransmission, which is believed to contribute to its therapeutic effects in major depressive disorder .

Chemical Reactions Analysis

Flerobuterol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Flerobuterol exerts its effects by acting as a β-adrenoceptor agonist. This means it binds to and activates β-adrenoceptors, which are a type of adrenergic receptor. The activation of these receptors enhances serotonergic neurotransmission by increasing the availability of serotonin in the synaptic cleft. This increased availability of serotonin is believed to underlie the compound’s antidepressant effects .

Comparison with Similar Compounds

Flerobuterol is similar to other β-adrenoceptor agonists such as salbutamol and clenbuterol. it exhibits unique properties that distinguish it from these compounds:

    Salbutamol: Primarily used as a bronchodilator for treating asthma and other respiratory conditions.

    Clenbuterol: Known for its use in treating asthma and as a performance-enhancing drug.

These comparisons highlight this compound’s unique potential as an antidepressant agent.

Properties

CAS No.

82101-10-8

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-(tert-butylamino)-1-(2-fluorophenyl)ethanol

InChI

InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3

InChI Key

XTJMTDZHCLBKFU-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC=CC=C1F)O

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

82101-08-4 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRL 40827
CRL-40827
flerobuterol
flerobuterol fumarate
flerobuterol hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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